molecular formula C3H6O3S B13454716 (Methanesulfonyl)acetaldehyde CAS No. 13154-68-2

(Methanesulfonyl)acetaldehyde

Cat. No.: B13454716
CAS No.: 13154-68-2
M. Wt: 122.15 g/mol
InChI Key: QAKXPQSVKFRFHD-UHFFFAOYSA-N
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Description

(Methanesulfonyl)acetaldehyde is an organic compound characterized by the presence of both a methanesulfonyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: (Methanesulfonyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with acetaldehyde in the presence of a base such as pyridine or triethylamine. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of methanesulfonyl chloride with acetaldehyde. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: (Methanesulfonyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Methanesulfonyl)acetaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (Methanesulfonyl)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl group acts as a good leaving group, facilitating substitution reactions. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. These reactions are crucial for its applications in organic synthesis and modification of biomolecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a reactive aldehyde group and a methanesulfonyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis .

Properties

CAS No.

13154-68-2

Molecular Formula

C3H6O3S

Molecular Weight

122.15 g/mol

IUPAC Name

2-methylsulfonylacetaldehyde

InChI

InChI=1S/C3H6O3S/c1-7(5,6)3-2-4/h2H,3H2,1H3

InChI Key

QAKXPQSVKFRFHD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC=O

Origin of Product

United States

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